5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a triethoxyphenyl group attached to an oxadiazole ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and inhibit their function, leading to their diverse bioactivity effects . For instance, the inhibition of tubulin and Hsp90 can disrupt the normal functioning of cancer cells, leading to their death .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4,5-triethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include heating the reaction mixture to reflux and using solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biology: The compound’s interactions with biological macromolecules are explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Similar in structure but with a carboxylic acid group instead of an oxadiazole ring.
3,4,5-Trimethoxyphenyl isocyanate: Contains an isocyanate group instead of an amine group.
Uniqueness
5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable oxadiazole rings and interact with various biological targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-4-18-10-7-9(13-16-17-14(15)21-13)8-11(19-5-2)12(10)20-6-3/h7-8H,4-6H2,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNHBCNZWXLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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